4-Chloro-5-fluoro-2-nitroaniline

Vue d'ensemble

Description

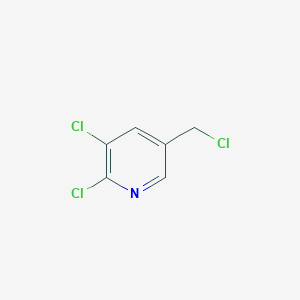

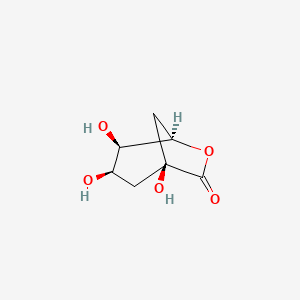

4-Chloro-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C6H4ClFN2O2 . It has a molecular weight of 190.56 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

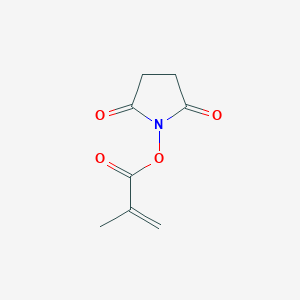

The InChI code for this compound is 1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and nitro groups on the benzene ring.Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 336.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.9±0.3 cm3, and its polar surface area is 72 Å2 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Chloro-5-fluoro-2-nitroaniline is a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of substituted nitrogenous heterocycles with 5-7-membered cycles, showcasing its versatility in creating diverse chemical structures (Křupková et al., 2013).

Involvement in Catalytic Reactions

This compound plays a crucial role in catalytic reactions, particularly in the context of C-C coupling reactions. Its involvement in the activation of a pyrimidine in the presence of a C-Cl bond demonstrates the potential of highly reactive fluoro complexes in catalysis (Steffen et al., 2005).

Environmental Degradation Studies

This compound and its analogs are involved in environmental studies, particularly in understanding the degradation processes of nitroaromatic compounds. Research on microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 demonstrates how these compounds can be broken down in environmental settings (Duc, 2019).

Pharmaceutical and Dye Intermediate

This chemical serves as an intermediate in the synthesis of pharmaceuticals and dyes. For instance, it's used in the synthesis of 5-fluoroprimaquine, an antimalarial drug, showcasing its application in medicinal chemistry (O’Neill et al., 1998).

Application in Spectroscopy and Mass Spectrometry

The compound is also significant in spectroscopic studies. Mass spectral identification of isomeric fluoronitroanilines, including this compound, highlights its importance in analytical chemistry [(Fu & Rosenberg, 1980)](https://consensus.app/papers/mass-identification-fluoronitroanilines-fu/f8e497e1afe455e3ad89591a814eb0cc/?utm_source=chatgpt).

Synthesis of Sulfonated Derivatives

This compound is utilized in the synthesis of sulfonated derivatives, particularly in the field of organic chemistry. These derivatives have potential applications in various industries, including pharmaceuticals and materials science (Courtin, 1982).

Development of Antibacterial Agents

This compound is involved in the synthesis of antibacterial agents. It acts as a building block for the development of novel drugs, underscoring its significance in drug discovery and development (Chen et al., 2017).

Safety and Hazards

4-Chloro-5-fluoro-2-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Mode of Action

Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . The chlorine, fluorine, and nitro groups on the aniline ring can influence these reactions, potentially leading to the formation of various metabolites within biological systems.

Biochemical Pathways

Nitroanilines can participate in various reactions, including nitration, reduction, and friedel-crafts acylation . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.

Result of Action

Nitroanilines can form complexes with various metal ions, potentially influencing cellular processes .

Action Environment

The action of 4-Chloro-5-fluoro-2-nitroaniline can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species . For example, the compound’s reactivity can be influenced by the pH of the environment, potentially affecting its interactions with its targets .

Propriétés

IUPAC Name |

4-chloro-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBVUIBVDTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440321 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428871-64-1 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)